

# Spectroscopic Analysis of C.I. Disperse Yellow 70: A Technical Overview

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## Compound of Interest

Compound Name: *C.I. Disperse yellow 70*

Cat. No.: *B1143457*

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## Introduction

**C.I. Disperse Yellow 70**, identified by the Colour Index number 11900 and CAS number 12223-91-5, is a single azo class disperse dye.<sup>[1]</sup> Its molecular formula is  $C_{24}H_{17}N_5O_5$ , with a molecular weight of 455.42 g/mol.<sup>[1]</sup> This technical guide provides an overview of the spectroscopic properties of **C.I. Disperse Yellow 70**, with a focus on UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. Due to the limited availability of specific published spectroscopic data for this particular dye, this document outlines generalized experimental protocols for acquiring such data and discusses the expected spectroscopic behavior based on its chemical class.

## Spectroscopic Data

As of the latest literature search, specific quantitative UV-Vis absorption and fluorescence data for **C.I. Disperse Yellow 70**, including absorption maxima ( $\lambda_{max}$ ), molar absorptivity ( $\epsilon$ ), emission maxima ( $\lambda_{em}$ ), and fluorescence quantum yield ( $\Phi$ ), are not readily available in the public domain. Azo dyes, in general, exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum, which are attributable to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the chromophoric azo group (-N=N-) and associated aromatic systems. The dinitrophenyl moiety present in the structure of **C.I. Disperse Yellow 70** is also a known chromophore that contributes to its absorption properties.

To facilitate future research and data generation, a generalized table for the systematic recording of such data is presented below.

Table 1: Spectroscopic Data for **C.I. Disperse Yellow 70**

Parameter	Value	Solvent/Conditions
UV-Vis Absorption		
$\lambda_{\text{max}}$ (nm)	Data not available	
Molar Absorptivity ( $\epsilon$ ) ( $\text{M}^{-1}\text{cm}^{-1}$ )	Data not available	
Fluorescence Emission		
Excitation Wavelength (nm)	Data not available	
Emission Maximum ( $\lambda_{\text{em}}$ ) (nm)	Data not available	
Fluorescence Quantum Yield ( $\Phi$ )	Data not available	
Stokes Shift (nm)	Data not available	

## Experimental Protocols

The following are detailed, generalized methodologies for conducting UV-Vis absorption and fluorescence spectroscopy on disperse dyes like **C.I. Disperse Yellow 70**.

### UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) and the molar absorptivity ( $\epsilon$ ) of **C.I. Disperse Yellow 70** in a suitable solvent.

Materials:

- **C.I. Disperse Yellow 70**
- Spectroscopic grade solvent (e.g., ethanol, methanol, acetone, or dimethylformamide)

- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

**Procedure:**

- Solvent Selection: Choose a solvent in which **C.I. Disperse Yellow 70** is soluble and that is transparent in the anticipated absorption region (typically 200-800 nm).
- Stock Solution Preparation: Accurately weigh a small amount of **C.I. Disperse Yellow 70** and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g.,  $1 \times 10^{-3}$  M).
- Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning.
- Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum to correct for any solvent absorption.
- Sample Measurement: Record the absorption spectra for each of the prepared dilutions.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $\epsilon$  is the molar absorptivity,  $c$  is the concentration, and  $l$  is the path length (1 cm), plot a calibration curve of absorbance versus concentration.
  - The molar absorptivity ( $\epsilon$ ) can be calculated from the slope of the linear portion of the calibration curve.

# Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, the emission maximum ( $\lambda_{em}$ ), and the fluorescence quantum yield ( $\Phi$ ) of **C.I. Disperse Yellow 70**.

## Materials:

- Solutions of **C.I. Disperse Yellow 70** prepared for UV-Vis analysis
- Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>)
- Quartz fluorescence cuvettes (1 cm path length)
- Spectrofluorometer

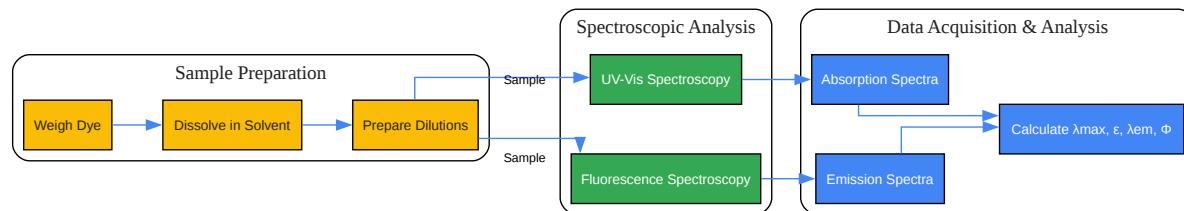
## Procedure:

- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
- Excitation Spectrum:
  - Set the emission monochromator to the estimated emission maximum (a few nanometers longer than the  $\lambda_{max}$  from the absorption spectrum).
  - Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.
- Emission Spectrum:
  - Set the excitation monochromator to the  $\lambda_{max}$  determined from the absorption or excitation spectrum.
  - Scan the emission monochromator to record the fluorescence emission spectrum and determine the emission maximum ( $\lambda_{em}$ ).
- Quantum Yield Determination (Relative Method):
  - Prepare a solution of the sample and a solution of the fluorescence standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

- Measure the absorption of both the sample and the standard at the chosen excitation wavelength.
- Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
- Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
- The quantum yield ( $\Phi_{\text{sample}}$ ) can be calculated using the following equation:  $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$  where:
  - $\Phi$  is the quantum yield
  - $I$  is the integrated fluorescence intensity
  - $A$  is the absorbance at the excitation wavelength
  - $n$  is the refractive index of the solvent

## Visualizations

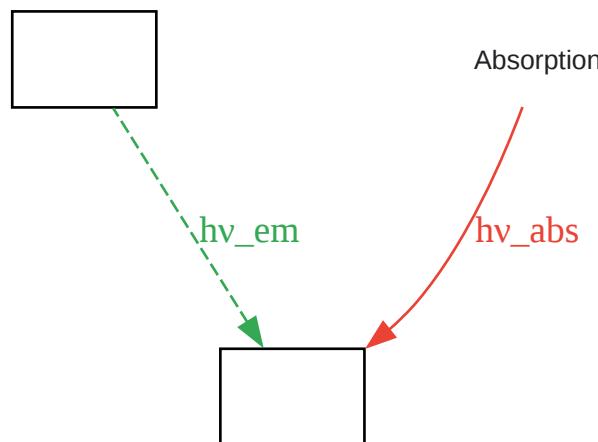
The following diagrams illustrate the general workflow for spectroscopic analysis and the fundamental principles of light absorption and emission.



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Caption: Experimental workflow for spectroscopic analysis of **C.I. Disperse Yellow 70**.

$S_0$  (Ground State)       $S_1$  (Excited Singlet State)      Fluorescence



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Caption: Simplified Jablonski diagram illustrating absorption and fluorescence.

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## References

- 1. [worlddyeveristy.com](http://worlddyeveristy.com) [worlddyeveristy.com]
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